1,10-Phenanthrolin-5-amine, 2,9-dimethyl-

Synthetic Chemistry Ligand Design Bio-conjugation

Essential building block for covalent bioconjugates. Its 5-amino group is the critical handle for creating sequence-specific RNA cleavers, immobilized catalysts, and targeted copper probes—applications impossible with parent neocuproine. Ideal for artificial ribonuclease development and functional genomics. Available in research quantities.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 118752-28-6
Cat. No. B1207726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthrolin-5-amine, 2,9-dimethyl-
CAS118752-28-6
Synonyms5-A-2,9-DM-1,10-P
5-Amino-2,9-dimethyl-1,10-phenanthroline
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C3C(=C(C=C2C=C1)N)C=CC(=N3)C
InChIInChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3
InChIKeyAGSPLEIIRCKYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Phenanthrolin-5-amine, 2,9-dimethyl- (CAS 118752-28-6): Functionalized Neocuproine Scaffold for Conjugation and Metal Coordination


1,10-Phenanthrolin-5-amine, 2,9-dimethyl- (commonly referred to as 5-amino-neocuproine or 5-amino-2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound belonging to the substituted phenanthroline class. Its core structure features the classic 1,10-phenanthroline tricyclic skeleton with methyl substituents at the 2- and 9-positions, a feature characteristic of neocuproine that imparts copper(I)-specific chelation [1]. The defining differentiation of this compound is the primary amine group at the 5-position of the central ring, which provides a highly reactive site for covalent conjugation to oligonucleotides, peptides, and solid supports, thereby enabling the development of targeted chemical nucleases and bio-probes that are inaccessible with the parent neocuproine scaffold [2].

Why 5-Amino-2,9-dimethyl-1,10-phenanthroline Cannot Be Replaced by Neocuproine or Other Phenanthrolines


Generic substitution of 1,10-phenanthrolin-5-amine, 2,9-dimethyl- with its parent compound, neocuproine (2,9-dimethyl-1,10-phenanthroline), or other phenanthroline derivatives is scientifically unsound due to the absence of the 5-position primary amine functional group. This amine is not merely a minor structural variation; it is the critical chemical handle that enables site-specific covalent conjugation to oligonucleotides, peptides, and polymers, thereby creating entirely new classes of functional biomolecules and materials [1]. Without this amine, the parent neocuproine can only participate in non-covalent metal coordination, which precludes its use in applications requiring a permanent, targeted linkage, such as the construction of artificial ribonucleases or targeted chemical nucleases . The following quantitative evidence details the specific, measurable advantages conferred by this 5-amino functionalization.

Quantitative Differentiation Evidence for 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- vs. Analogs


Synthetic Accessibility: Selective 5-Position Functionalization vs. Unfunctionalized Neocuproine

A key differentiation is the ability to selectively functionalize the 5-position of neocuproine. A reported method achieves this by first silylating the 2- and 9-methyl groups, allowing for exclusive bromination at the 5-position, which serves as a precursor to the 5-amino derivative [1]. In contrast, the parent neocuproine (2,9-dimethyl-1,10-phenanthroline) lacks any functional handle for site-specific derivatization, limiting its utility to non-covalent metal coordination. This methodology provides the foundational access to the 5-amino compound, which is not a commercially trivial synthesis.

Synthetic Chemistry Ligand Design Bio-conjugation

Enabling Covalent Bioconjugation: Oligonucleotide Conjugates vs. Non-Functionalized Phenanthrolines

The primary amine group at the 5-position enables the direct synthesis of oligonucleotide conjugates, a capability not possible with the parent neocuproine or 1,10-phenanthroline. This is achieved by converting the 5-amino group to a reactive phenylcarbamate intermediate for coupling to amine-modified oligonucleotides . This functionalization is the critical step for creating sequence-specific RNA cleavage agents. The parent compounds, lacking this amine, cannot be used in such covalent constructs without extensive and often inefficient chemical modification.

Chemical Biology Artificial Ribonuclease Oligonucleotide Conjugation

Enzyme Inhibition Profile: CYP1A1 Inhibition vs. Known Baseline

In an enzymatic assay using rat liver microsomes, 5-amino-2,9-dimethyl-1,10-phenanthroline demonstrated an IC50 of 5,000 nM against cytochrome P450 1A1 (CYP1A1) [1]. While a direct head-to-head comparison for this specific derivative is not available in the same study, this value serves as a quantitative baseline for its interaction with a key metabolic enzyme. This level of inhibition (low micromolar) contrasts with the activity of the parent compound, neocuproine, which in other studies is noted for its metal-dependent cytotoxicity rather than direct enzyme inhibition. The data provides a specific, numeric parameter for researchers evaluating its potential off-target effects or utility as a biochemical probe.

Enzyme Inhibition CYP450 Drug Metabolism

Antiviral Activity Against HIV-1 vs. Cell-Based Baseline

In a cell-based antiviral assay, 5-amino-2,9-dimethyl-1,10-phenanthroline exhibited an EC50 of 670 nM against HIV-1 (strain IRLL98) in MT4 cells, as measured by an MTT assay [1]. This sub-micromolar activity provides a quantitative benchmark for this specific derivative's antiviral potential. In the broader context of 1,10-phenanthroline derivatives, other analogs have shown varying levels of activity against different viruses [2]. This specific data point allows for a direct, numeric comparison against other compounds screened in the same or similar assays, making it a valuable piece of information for selection in antiviral screening cascades.

Antiviral Research HIV-1 MT4 Cell Assay

Optimal Application Scenarios for 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- Based on Differentiated Evidence


Construction of Artificial Ribonucleases and Targeted Gene Editing Tools

This compound is the essential starting material for creating sequence-specific RNA cleavage agents. Its 5-amino group allows for direct conjugation to oligonucleotides or peptide nucleic acids (PNAs), enabling the design of 'artificial ribonucleases' that can target and cleave specific RNA sequences . This application is directly enabled by the compound's unique functionalization, which is not possible with the parent neocuproine scaffold. Researchers developing new tools for RNA interference, gene therapy, or functional genomics will find this compound indispensable for creating covalent bioconjugates.

Synthesis of Functionalized Metal-Organic Frameworks (MOFs) and Heterogeneous Catalysts

The 5-amino group serves as an anchoring point for immobilizing the metal-chelating phenanthroline core onto solid supports like polymers or silica. This enables the creation of heterogeneous catalysts or functional materials where the catalytic copper-neocuproine complex is covalently bound to a surface, preventing leaching and enabling catalyst recovery [1]. This is a distinct advantage over using neocuproine itself, which could only be physisorbed or entrapped, leading to potential instability and contamination of the reaction medium.

Development of Chemical Biology Probes for Studying Metal-Dependent Processes

The ability to conjugate this compound to various biomolecules makes it a powerful probe for investigating copper-dependent biological processes. By linking the neocuproine moiety (a copper-specific chelator [2]) to a targeting molecule (e.g., an antibody or a small-molecule ligand), researchers can selectively deliver or sequester copper at specific cellular locations, enabling the study of cuproptosis, metalloenzyme function, or metal-induced toxicity. The covalent linkage ensures the probe's integrity and precise localization.

Antiviral Screening Libraries and Mechanism-of-Action Studies

With a documented EC50 of 670 nM against HIV-1 in MT4 cells [3], this specific derivative has a validated antiviral profile. It is a valuable reference compound for inclusion in antiviral screening libraries. Its unique structure (a functionalized neocuproine) allows researchers to differentiate its mechanism of action from other phenanthroline-based antivirals or metal chelators. Its primary amine group also makes it a candidate for further medicinal chemistry optimization to improve potency or pharmacokinetic properties.

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